2',3'-O-Isopropylideneadenosine-13C5

LC-MS/MS Bioanalysis Isotope Dilution

Quantifying 2',3'-O-isopropylideneadenosine in biological matrices fails with unlabeled analogs-they are MS-indistinguishable from endogenous analyte. 2',3'-O-Isopropylideneadenosine-13C5 resolves this via a definitive +5 Da mass shift, enabling baseline-resolved LC-MS/MS quantitation. • +5 Da mass difference (312.27 vs 307.31 Da) ensures unambiguous MS resolution from endogenous analyte • Intact 2',3'-isopropylidene protecting group required for downstream synthesis of ADP-13C5 for platelet receptor studies • Co-elutes with unlabeled analyte; corrects matrix effects and sample handling variability in isotope dilution MS workflows

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 58-61-7
Cat. No. B1665024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-O-Isopropylideneadenosine-13C5
CAS58-61-7
SynonymsAdenosine;  NSC 627048;  NSC627048;  NSC-627048
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
InChIKeyOIRDTQYFTABQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>40.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2',3'-O-Isopropylideneadenosine-13C5 Overview


2',3'-O-Isopropylideneadenosine-13C5 (CAS 58-61-7) is a stable, isotopically enriched derivative of the adenosine analog 2',3'-O-isopropylideneadenosine, wherein five carbon atoms within the ribose moiety are substituted with the non-radioactive carbon-13 isotope . This precise isotopic labeling results in a molecular mass increase of 5 Da (from 307.31 to 312.27 Da) without altering its chemical or biological properties, making it a superior internal standard for mass spectrometry-based quantification . As a protected nucleoside, it serves as a versatile synthetic intermediate for generating more complex labeled nucleotide analogs, notably Adenosine 5'-Diphosphate-13C5, which is critical for studying platelet receptor interactions .

Why 2',3'-O-Isopropylideneadenosine-13C5 Has No Substitute


Generic substitution of 2',3'-O-Isopropylideneadenosine-13C5 with its unlabeled counterpart, 2',3'-O-isopropylideneadenosine, or other commercially available adenosine-13C5 isotopologues will fundamentally compromise analytical accuracy and metabolic tracing specificity. The unlabeled compound is indistinguishable from endogenous or exogenous analyte in a mass spectrometer, rendering accurate quantification impossible via isotope dilution mass spectrometry, a method which requires a stable, co-eluting internal standard with a distinct mass shift [1]. Furthermore, alternative labeled adenosines, such as [13C5]-adenosine, lack the critical 2',3'-O-isopropylidene protecting group, which is essential for subsequent synthetic steps to produce labeled ADP analogs and for studying the unique cellular uptake and deamination kinetics of this specific protected nucleoside [2]. These functional and analytical distinctions mandate the use of the exact labeled isotopologue.

Choosing 2',3'-O-Isopropylideneadenosine-13C5: Evidence


Defined Mass Shift for Isotope Dilution

The primary and most significant differentiation of 2',3'-O-Isopropylideneadenosine-13C5 is its precise +5 Da mass shift relative to the unlabeled analog. This isotopic signature enables its unequivocal use as an internal standard in quantitative mass spectrometry workflows . Unlabeled 2',3'-O-isopropylideneadenosine shares the exact mass and retention time as the analyte, resulting in ion suppression or enhancement artifacts, whereas the +5 Da shift of the 13C5 isotopologue allows for distinct mass channel monitoring (e.g., m/z 307 → 312) and accurate correction for matrix effects and sample preparation losses .

LC-MS/MS Bioanalysis Isotope Dilution

Labeled Intermediate for ADP Synthesis

This compound's 2',3'-O-isopropylidene protecting group is essential for regioselective chemical modifications at the 5'-position, a critical step in the synthesis of more complex labeled molecules [1]. Specifically, it is a designated precursor for the synthesis of Adenosine 5'-Diphosphate-13C5 Ammonium Salt Hydrate (ADP-13C5), a labeled analog of the platelet P2Y receptor agonist ADP . Alternative labeled starting materials, such as [13C5]-adenosine, would require an additional, potentially lower-yielding protection step, thereby reducing overall synthetic efficiency and increasing the cost of the final labeled product.

Organic Synthesis Nucleotide Chemistry Phosphorylation

Enhanced Cellular Uptake and Stability

Studies comparing the cellular uptake and metabolism of unlabeled 2',3'-O-isopropylideneadenosine to its parent compound, adenosine, demonstrate that the protected nucleoside is taken up more intensively by hepatoma cells and is resistant to cleavage by purine nucleoside phosphorylase, leading to its intracellular accumulation [1]. While direct studies with the 13C5-labeled version are not published, this class-level property is expected to be preserved. Consequently, 2',3'-O-Isopropylideneadenosine-13C5 offers a distinct advantage over [13C5]-adenosine for metabolic flux studies where prolonged cellular retention and altered metabolic routing are desired.

Cellular Pharmacology Nucleoside Transport Metabolic Stability

High Purity for Quantitative Reproducibility

Vendor specifications for 2',3'-O-Isopropylideneadenosine-13C5 report a purity of >98% . This is a critical parameter for its use as an internal standard. While the unlabeled compound is also available at high purity, the labeled analog's purity directly impacts the accuracy of calculated analyte concentrations in isotope dilution methods. A 2% impurity containing unlabeled or differently labeled molecules would introduce a direct, systematic error into quantification. This high purity specification is not universally guaranteed across all isotopologues from different vendors, making it a key differentiator for procurement.

Quality Control Analytical Chemistry Procurement

Site-Specific Metabolic Tracing

The 13C5 labeling of the ribose moiety in 2',3'-O-Isopropylideneadenosine-13C5 provides a unique tracer for tracking the metabolic fate of the nucleoside's sugar component. In contrast to uniformly 13C-labeled glucose, this compound can be used to specifically trace the incorporation and salvage of the ribose unit in nucleic acid biosynthesis [1]. The isopropylidene protection also allows the molecule to be studied independent of immediate phosphorylation and degradation, thereby isolating specific metabolic pathways [2]. This site-specific labeling provides a level of resolution for metabolic flux analysis not achievable with a non-labeled or non-protected analog.

Metabolic Flux Analysis Nucleotide Metabolism Stable Isotope Labeling

Applications of 2',3'-O-Isopropylideneadenosine-13C5


Quantification in Biological Matrices

Use 2',3'-O-Isopropylideneadenosine-13C5 as an internal standard for LC-MS/MS method development and validation to accurately measure the concentration of unlabeled 2',3'-O-isopropylideneadenosine or its metabolites in plasma, urine, or tissue homogenates [1]. The +5 Da mass difference ensures clear resolution from the analyte, enabling the correction of matrix effects and sample handling variability .

Synthesis of Labeled ADP for Platelet Studies

Employ 2',3'-O-Isopropylideneadenosine-13C5 as the starting material in a multi-step synthesis to produce Adenosine 5'-Diphosphate-13C5 (ADP-13C5) [1]. This labeled ADP can then be used as an internal standard to quantify endogenous ADP release from activated platelets or to study ADP receptor (P2Y1, P2Y12) binding kinetics with high analytical precision .

Tracing Ribose Salvage and Nucleoside Metabolism

Incubate cell cultures or administer 2',3'-O-Isopropylideneadenosine-13C5 to animal models to trace the metabolic fate of its 13C5-labeled ribose moiety. By analyzing the incorporation of the label into RNA, DNA, or other nucleotide pools via GC-MS or LC-MS/MS, researchers can map specific metabolic fluxes, such as the contribution of the salvage pathway to nucleic acid synthesis, with a precision that is not possible using generic 13C-glucose tracers [1].

Nucleoside Transporter Activity & Uptake

Utilize 2',3'-O-Isopropylideneadenosine-13C5 as a tracer to study the function of nucleoside transporters in various cell types. Its enhanced uptake and unique intracellular stability relative to adenosine [1] allow for experiments with extended time courses, providing a more detailed understanding of transporter kinetics and the intracellular accumulation of protected nucleoside analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-O-Isopropylideneadenosine-13C5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.